ADC Aggregation Mitigation and High DAR Enablement by PEG24 vs. Non-PEGylated Linkers
The incorporation of a discrete PEG24 chain is critical for maintaining ADC solubility and stability, particularly at high drug-to-antibody ratios (DAR). In a head-to-head evaluation of linker-payload platforms for the highly hydrophobic drug exatecan, the use of a PEG24-containing linker was essential to compensate for the hydrophobicity of the PAB-exatecan moiety and prevent aggregation [1]. This enabled the construction of highly loaded DAR8 ADCs with excellent solubility properties, which is not achievable with non-PEGylated or shorter PEG linkers without encountering significant aggregation [1]. The study further demonstrated that ADCs built on this platform exhibited drastically improved in vitro linker stability and superior in vivo efficacy compared to a clinically approved ADC benchmark, underscoring the functional advantage conferred by the PEG24 spacer [1].
| Evidence Dimension | ADC Aggregation Propensity & DAR Capability |
|---|---|
| Target Compound Data | PEG24-containing linker enables non-aggregating DAR8 ADC with excellent solubility. |
| Comparator Or Baseline | Non-PEGylated linkers for exatecan payload; approved ADC Enhertu. |
| Quantified Difference | Drastically improved linker stability in vitro and in vivo; superior in vivo efficacy over four tested dose levels. |
| Conditions | Construction and in vitro/in vivo evaluation of anti-HER2 ADCs bearing a phosphonamidate-exatecan payload in a xenograft model. |
Why This Matters
This evidence demonstrates that the PEG24 spacer is not merely a solubility enhancer but a functional necessity for developing stable, highly-loaded ADCs with hydrophobic payloads, directly impacting manufacturability and therapeutic performance.
- [1] Schmitt S, et al. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates. Mol Cancer Ther. 2024;23(2):199-211. View Source
